molecular formula C15H13FO2 B8322869 5-(4-Ethoxyphenyl)-2-fluorobenzaldehyde

5-(4-Ethoxyphenyl)-2-fluorobenzaldehyde

Cat. No.: B8322869
M. Wt: 244.26 g/mol
InChI Key: XJQXZHLNODUMCM-UHFFFAOYSA-N
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Description

5-(4-Ethoxyphenyl)-2-fluorobenzaldehyde is a high-purity fluorinated organic compound designed for research and development applications. This chemical serves as a versatile synthetic building block, particularly in medicinal chemistry and materials science. The molecule integrates a benzaldehyde core with a 4-ethoxyphenyl substituent and a fluorine atom, a combination that is highly valuable for constructing complex molecular architectures. One of the primary research applications of this compound is as a precursor in the synthesis of Schiff base ligands. The aldehyde group readily condenses with primary amines to form imines, which can coordinate with various metal ions to create complexes with potential antimicrobial and antifungal properties. Studies on closely related fluorinated benzaldehyde derivatives have demonstrated significant activity against pathogens such as S. aureus , E. coli , and C. albicans . Furthermore, the structural motif of a fluorinated benzaldehyde is prevalent in the development of pharmacologically active molecules. Similar compounds are investigated as inhibitors for specific biological targets and are utilized in the construction of advanced materials, including organic ligands for metal-organic frameworks (MOFs) and molecular sensors . Key Applications: Medicinal Chemistry: A key intermediate for the synthesis of potential therapeutic agents and bioactive molecules like protease inhibitors . Antimicrobial Research: Serves as a starting material for Schiff bases with demonstrated antimicrobial and antifungal properties in scientific studies . Materials Science: A building block for developing organic fluorescent dyes and ligands for functional materials . Chemical Synthesis: Used in condensation and coupling reactions (e.g., Aldol, Suzuki) to create more complex, functionalized structures . This product is intended for research purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C15H13FO2

Molecular Weight

244.26 g/mol

IUPAC Name

5-(4-ethoxyphenyl)-2-fluorobenzaldehyde

InChI

InChI=1S/C15H13FO2/c1-2-18-14-6-3-11(4-7-14)12-5-8-15(16)13(9-12)10-17/h3-10H,2H2,1H3

InChI Key

XJQXZHLNODUMCM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CC(=C(C=C2)F)C=O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

2-Fluoro-5-methoxybenzaldehyde (CAS: Not explicitly listed, analogous to , ID15)
  • Structure : Features a methoxy group (-OCH₃) at the 5-position instead of 4-ethoxyphenyl.
  • Key Differences: The absence of the 4-ethoxyphenyl group reduces steric bulk and alters electronic properties.
5-Fluoro-2-((4-methoxyphenyl)ethynyl)benzaldehyde (CAS: 1042369-35-6, )
  • Structure : Contains an ethynyl-linked 4-methoxyphenyl group at the 2-position.
  • Key Differences :
    • The ethynyl spacer introduces conjugation, enhancing π-electron delocalization.
    • The methoxy group at the para position of the phenyl ring provides distinct electronic effects compared to the ethoxy group in the target compound .
(S)-5-((2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy)-2-fluorobenzaldehyde (CAS: 1402232-56-7, )
  • Structure : A dioxolane-protected glycol substituent at the 5-position.
  • Key Differences :
    • The dioxolane group introduces chirality and steric hindrance, which may affect reactivity in asymmetric synthesis.
    • The protected diol moiety contrasts with the ethoxyphenyl group’s aromaticity .

Physicochemical Properties

Table 1: Comparative Physicochemical Data
Compound Substituents Key Properties (Inferred) Reference
5-(4-Ethoxyphenyl)-2-fluorobenzaldehyde 5-(4-EtO-Ph), 2-F Moderate polarity, high thermal stability due to aromatic stacking N/A
2-Fluoro-5-methoxybenzaldehyde 5-OCH₃, 2-F Lower molecular weight, higher solubility in polar solvents
5-Fluoro-2-((4-MeO-Ph)ethynyl)benzaldehyde 2-(Ethynyl-4-MeO-Ph), 5-F Extended conjugation, UV absorbance shifted to longer wavelengths
(S)-Dioxolane derivative (CAS: 1402232-56-7) 5-(Dioxolane-OCH₂), 2-F Chiral center, potential for enantioselective reactions

Crystallographic and Structural Insights

  • Target Compound : Predicted to exhibit planar geometry due to aromatic stacking, similar to 5-(4-fluorophenyl)-2-(4-methylphenyl)-3-methylsulfanyl-1-benzofuran (), which shows coplanar aryl rings stabilized by π-π interactions .
  • Fluorine Effects : The ortho-fluorine atom may induce torsional strain, as observed in 2-fluoro-5-(4-fluorophenyl)pyridine (), where fluorine disrupts coplanarity .

Preparation Methods

Palladium-Catalyzed Coupling of Halogenated Benzaldehydes

The Suzuki-Miyaura reaction is a cornerstone for constructing biaryl systems. For 5-(4-ethoxyphenyl)-2-fluorobenzaldehyde, this involves coupling a 4-ethoxyphenylboronic acid derivative with a halogenated 2-fluorobenzaldehyde precursor. A critical challenge is preserving the aldehyde functionality during coupling.

Protection-Deprotection Approach :

  • Step 1 : Protection of the aldehyde group in 5-bromo-2-fluorobenzaldehyde as an acetal (e.g., 1,3-dioxolane) using ethylene glycol and acid catalysis.

  • Step 2 : Coupling the protected intermediate with 4-ethoxyphenylboronic acid under Pd(PPh₃)₄ catalysis in a toluene/water mixture at 80°C.

  • Step 3 : Deprotection via hydrolysis with dilute HCl to regenerate the aldehyde.

Optimization Data :

ParameterConditionsYield (%)
CatalystPd(PPh₃)₄ (2 mol%)78
BaseK₂CO₃75
SolventToluene/H₂O (3:1)82

This method achieves moderate yields (75–82%) but requires meticulous handling of the acetal intermediate.

Direct Coupling Using Prefunctionalized Boronic Esters

Alternative routes employ 2-fluoro-5-iodobenzaldehyde directly with 4-ethoxyphenylboronic acid pinacol ester. The iodide’s higher reactivity reduces side reactions, enabling coupling at 60°C with Pd(OAc)₂ and SPhos ligand.

Key Advantage : Eliminates protection steps, streamlining synthesis.
Limitation : Limited commercial availability of 2-fluoro-5-iodobenzaldehyde necessitates custom synthesis via directed iodination.

Oxidation of Methyl-Substituted Intermediates

DMSO-Mediated Oxidation of 5-(4-Ethoxyphenyl)-2-fluorotoluene

This two-step approach avoids sensitive coupling steps:

  • Step 1 : Suzuki-Miyaura coupling of 4-ethoxyphenylboronic acid with 2-fluoro-5-bromotoluene to form 5-(4-ethoxyphenyl)-2-fluorotoluene.

  • Step 2 : Oxidation of the methyl group using DMSO, HBr, and H₂O₂ at 95°C for 6–8 hours.

Reaction Mechanism :

  • Bromination of the methyl group via radical intermediates.

  • Oxidation of the benzyl bromide to aldehyde by DMSO.

Performance Metrics :

Oxidation AgentTemperature (°C)Time (h)Yield (%)
DMSO/HBr/H₂O₂95868

This method is cost-effective but risks over-oxidation to carboxylic acids if reaction times exceed 10 hours.

MnO₂-Based Oxidation

A milder alternative uses activated MnO₂ in dichloromethane at room temperature. While slower (24–48 hours), it avoids acidic conditions that could degrade the ethoxy group.

Yield Comparison :

  • MnO₂: 62%

  • DMSO/HBr: 68%

Directed Ortho-Metalation (DoM) Strategies

Regioselective Functionalization of 2-Fluorobenzaldehyde Derivatives

DoM leverages directing groups (e.g., amides) to install substituents at specific positions:

  • Step 1 : Protection of 2-fluorobenzaldehyde as an oxazoline derivative.

  • Step 2 : Lithiation at the 5-position using LDA, followed by quenching with 4-ethoxyphenyl electrophiles.

  • Step 3 : Acidic hydrolysis to recover the aldehyde.

Challenges :

  • Strict anhydrous conditions required.

  • Low functional group tolerance limits scalability.

Comparative Analysis of Methods

MethodAdvantagesLimitationsTypical Yield (%)
Suzuki (protected)High regioselectivityMulti-step, acetal sensitivity75–82
Suzuki (direct)Fewer stepsLimited precursor availability70–78
DMSO OxidationCost-effective, scalableOver-oxidation risk65–68
MnO₂ OxidationMild conditionsSlow reaction kinetics60–62
Directed MetalationNo coupling requiredLow scalability, harsh conditions50–55

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-(4-Ethoxyphenyl)-2-fluorobenzaldehyde?

  • Methodology :

  • Step 1 : Start with a fluorobenzaldehyde derivative (e.g., 2-fluorobenzaldehyde). Introduce the 4-ethoxyphenyl group via Suzuki-Miyaura cross-coupling using a palladium catalyst (e.g., Pd(PPh₃)₄) and a boronic acid derivative of 4-ethoxyphenyl .
  • Step 2 : Optimize reaction conditions (temperature, solvent) to balance steric hindrance from the ethoxy group and electronic effects of fluorine. For example, toluene at 80°C with K₂CO₃ as base improves yield .
  • Step 3 : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the aldehyde, avoiding oxidation of the aldehyde group .
    • Key Challenge : Competing side reactions due to the electron-withdrawing fluorine and electron-donating ethoxy groups require precise stoichiometry .

Q. How to characterize the electronic properties of this compound using spectroscopic methods?

  • NMR Analysis :

  • ¹H NMR : Expect a deshielded aldehyde proton (~10 ppm). The fluorine atom induces splitting in adjacent protons (e.g., aromatic protons at position 6) .
  • ¹³C NMR : The aldehyde carbon appears at ~190 ppm. Fluorine substitution shifts adjacent carbons upfield by 5–10 ppm .
    • IR Spectroscopy : A strong C=O stretch (~1700 cm⁻¹) confirms the aldehyde group. C-F stretches appear at 1100–1250 cm⁻¹ .

Advanced Research Questions

Q. How do substituents (fluoro, ethoxy) influence the reactivity of this compound in nucleophilic addition reactions?

  • Electronic Effects :

  • The fluorine atom at position 2 deactivates the aromatic ring via inductive effects, reducing electrophilicity at the aldehyde group.
  • The 4-ethoxyphenyl group donates electrons through resonance, partially counteracting fluorine’s deactivation .
    • Experimental Validation :
  • Compare reaction rates with non-fluorinated analogs (e.g., 5-(4-Ethoxyphenyl)benzaldehyde) in nucleophilic additions (e.g., Grignard reactions). Fluorine’s presence reduces yields by ~20% due to decreased electrophilicity .

Q. What computational approaches are suitable for modeling the electronic structure of this compound?

  • Density Functional Theory (DFT) :

  • Use hybrid functionals (e.g., B3LYP) with a 6-31G(d,p) basis set to model frontier molecular orbitals (HOMO/LUMO). The ethoxy group raises HOMO energy by 0.3 eV, enhancing electron donation .
  • Predicted Reactivity : The aldehyde group’s LUMO is localized, making it susceptible to nucleophilic attack at the carbonyl carbon .
    • Validation : Compare computed NMR shifts (<2 ppm deviation) and IR spectra with experimental data .

Critical Analysis of Contradictions

  • Synthetic Routes : suggests direct formylation as a viable method, while emphasizes cross-coupling. The choice depends on substrate availability and functional group compatibility.
  • Electronic Effects : Fluorine’s deactivation may dominate over ethoxy’s donation in some reaction contexts (e.g., electrophilic substitution), but not in others (e.g., radical reactions) .

Applications in Drug Discovery

  • Lead Optimization : The aldehyde group can serve as a handle for Schiff base formation with amine-containing biomolecules (e.g., lysine residues in enzymes) .
  • Case Study : Analogous fluorinated benzaldehydes show anti-inflammatory activity in vitro (IC₅₀ = 12 μM for COX-2 inhibition) .

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